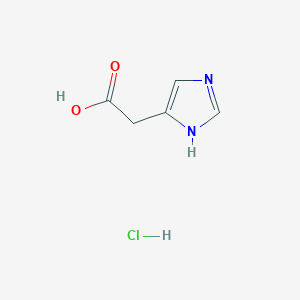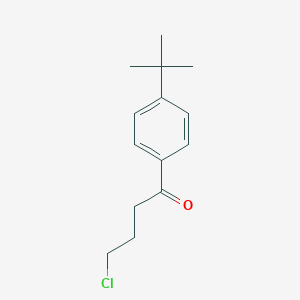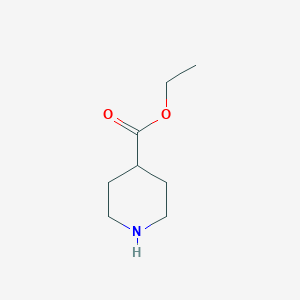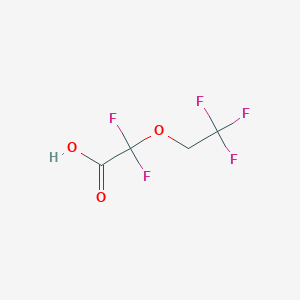
2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated acetic acids involves methods such as the reaction of fluoride ion with chloro- or bromoacetic acid esters, followed by ester hydrolysis. Specific methodologies like electrooxidation in the presence of nucleophiles have been used to introduce fluorinated side chains into molecules, demonstrating the tailored synthesis approaches for compounds with difluoro and trifluoroethoxy groups (Elliott, 2000), (Dmowski et al., 1997).
Molecular Structure Analysis
The molecular structure of fluorinated compounds often includes unique arrangements due to the electron-withdrawing nature of fluorine atoms. For instance, trifluoroacetic acid molecules form not a chain but cyclic dimers through hydrogen bonding, illustrating how fluorination affects molecular structure at the atomic level (Takamuku et al., 2007).
Chemical Reactions and Properties
Fluorinated acetic acids undergo reactions typical of carboxylic acids but with unique reactivities due to the fluorine atoms' influence. The synthesis and reactivity studies of α,α-difluoro-α-(aryloxy)acetic acid derivatives highlight the potential for post-functionalization, a key aspect in developing compounds for varied applications (Khotavivattana et al., 2017).
Physical Properties Analysis
Fluorinated compounds often exhibit distinct physical properties, such as boiling points, solubility, and density, compared to their non-fluorinated counterparts. The detailed structural and dynamic investigations of acetic acid-water and trifluoroacetic acid-water mixtures reveal how fluorination affects hydrogen bonding and molecular interaction, significantly influencing physical properties (Takamuku et al., 2007).
Chemical Properties Analysis
The chemical properties of fluorinated acetic acids, including acidity, reactivity towards nucleophiles, and participation in chemical reactions, are profoundly affected by the presence of fluorine atoms. The studies on difluoro and trifluoroacetic acids provide insights into their chemical behavior, showcasing the effects of fluorination on carboxylic acid chemistry and highlighting the unique characteristics of these compounds (Elliott, 2000), (Mootz & Schilling, 1992).
科学的研究の応用
Polymer Production Aid
2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is used as a polymer production aid during the manufacture of fluoropolymers. It's specifically involved in the process where high-temperature conditions (at least 370 °C) are required. This application ensures no safety concern for consumers when the substance is used in this manner and intended for repeated use in contact with all types of foodstuffs under all contact conditions (Flavourings, 2014).
Fluoropolymers in Food Contact Materials
Another application of the substance is in the safety evaluation for use in food contact materials. The substance is used in the polymerization of fluoropolymers, processed at temperatures higher than 300°C for at least 10 minutes. This specific use also poses no safety concern for consumers (Andon et al., 2011).
Electrooxidation in Organic Chemistry
The substance is involved in the electrooxidation process, where it's used in the presence of acrylonitrile in an acetonitrile-water solution. This process is significant in producing almost pure 2,3-bis(2,2,2-trifluoroethyl)succinonitrile, a compound of interest in organic chemistry (Dmowski et al., 1997).
Synthesis of Polyfluorinated Compounds
This acid is used in the synthesis of various polyfluorinated compounds, like 1,2-, 2,3-, and 2,4a-dihydro-1,3-diazafluorenes. These compounds have applications in several areas, including pharmaceuticals and materials science (Karpov et al., 2006).
Chemical Synthesis and Characterization
The acid finds use in chemical synthesis and characterization, for instance, in the conjugated addition of halogens to fluoroolefins. This application is crucial in the field of synthetic chemistry (Knunyants et al., 1956).
Safety And Hazards
The safety information for 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAARWBUMOXMZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

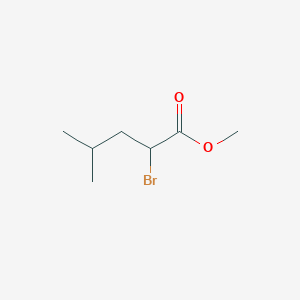
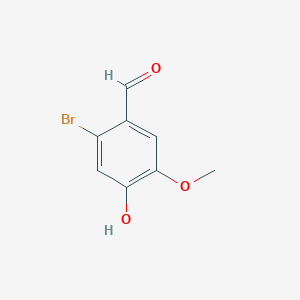
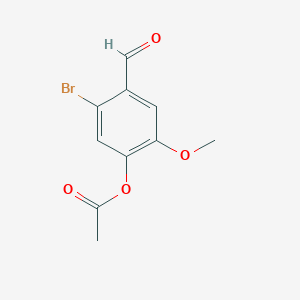
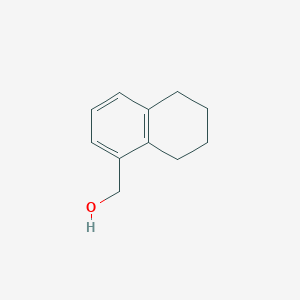
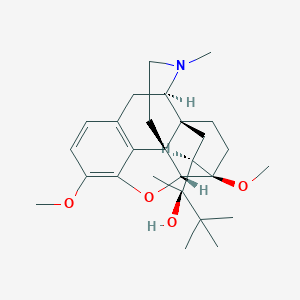
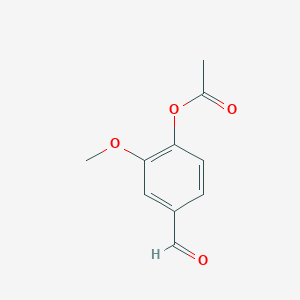
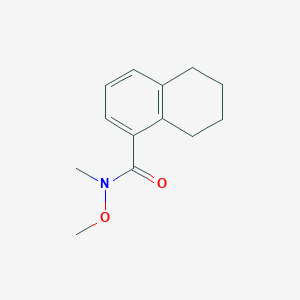


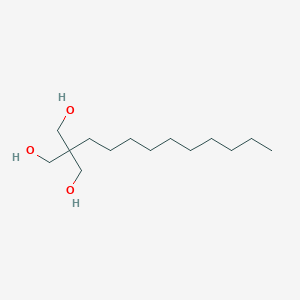
![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)
